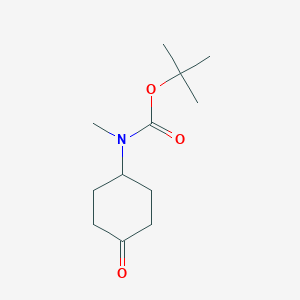

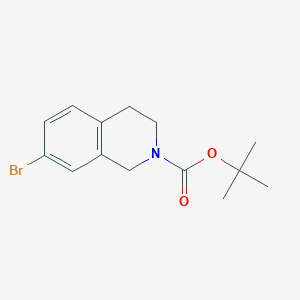

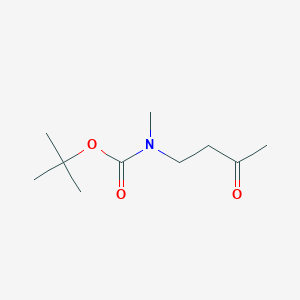

![molecular formula C6H4N2S2 B153560 Thiazolo[4,5-c]pyridine-2-thiol CAS No. 65128-66-7](/img/structure/B153560.png)

Thiazolo[4,5-c]pyridine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that is part of a broader class of thiazolo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolo[4,5-c]pyridine-2-thiol and related compounds often involves multi-component reactions that allow for the formation of C-N, C-O, and C-S bonds. For example, a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, which are structurally related to thiazolo[4,5-c]pyridine-2-thiol, has been developed as a metal-free approach for constructing these bonds from ynals, pyridin-2-amines, and thiols or alcohols . Additionally, novel tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives have been synthesized through a one-pot reaction involving a novel rearrangement of seven-membered 1,4-diazepine-2-thiones to six-membered 3-aminopyridine-2-thiols .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-c]pyridine-2-thiol derivatives has been elucidated using various spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. These analyses are crucial for establishing the identity and purity of the synthesized compounds, which is a prerequisite for further biological testing .

Chemical Reactions Analysis

Thiazolo[4,5-c]pyridine-2-thiol and its derivatives participate in various chemical reactions that are essential for their biological activity. For instance, the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as EGFR tyrosine kinase inhibitors involves the formation of thiazolopyrimidine compounds, which are reported to have potent EGFR inhibitory activities . Similarly, thiazolo[5,4-d]pyrimidines have been synthesized using a recyclable KF/alumina catalyst and tested for antiproliferative activity, demonstrating the importance of chemical modifications in enhancing biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-c]pyridine-2-thiol derivatives are closely related to their biological activities. For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved, and these compounds have shown potent capacities for scavenging free radicals, indicating their antioxidant activity . Additionally, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been evaluated, showing that structural modifications at specific positions can significantly influence their biological properties .

Wissenschaftliche Forschungsanwendungen

-

Thiazolo[3,2-a]pyrimidine in Medicinal Chemistry

- Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

- The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

- Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

-

Thiazolo[4,5-b]pyridines in Drug Discovery

- Thiazolo[4,5-b]pyridines incorporate the biologically relevant heterocyclic scaffold that has attracted special interest due to a wide variety of their pharmacological effects .

- Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[4,5-b]pyridines .

- Some thiazolo[4,5-b]pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and anti-tumor activities .

-

Thiazolo[4,5-b]pyridines in Organic Synthesis

- Thiazolo[4,5-b]pyridines are synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions .

- The structures of the obtained compounds are confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .

- The synthesized compounds demonstrated considerable anti-inflammatory effects. Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .

-

Thiazolo[4,5-b]pyridines as Corrosion Inhibitors

-

Thiazolo[5,4-b]pyridine Derivatives as Potent Inhibitors

-

Thiazoles in Pain Therapy Drugs

-

Thiazolo[4,5-b]pyridines in Organic Synthesis

- Thiazolo[4,5-b]pyridines are synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions .

- The structures of the obtained compounds are confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .

- The synthesized compounds demonstrated considerable anti-inflammatory effects. Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .

-

Thiazolo[4,5-b]pyridines as Corrosion Inhibitors

-

Thiazolo[5,4-b]pyridine Derivatives as Potent Inhibitors

-

Thiazoles in Pain Therapy Drugs

-

Thiazolo[4,5-b]pyridines in Anti-inflammatory Activity

- The 18 new thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions .

- The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .

- The study of the in vivo anti-inflammatory activity of the synthesized substances was assessed by using the functional model of carrageenan-induced rat paw edema .

- The present results of anti-inflammatory activity have shown that the synthesized compounds demonstrated considerable anti-inflammatory effects. Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMAXWYCUREYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570236 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine-2-thiol | |

CAS RN |

65128-66-7 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

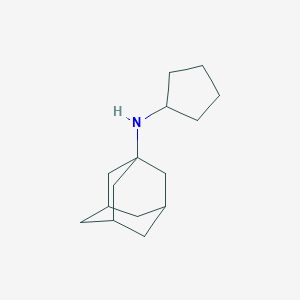

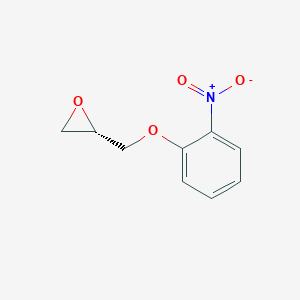

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

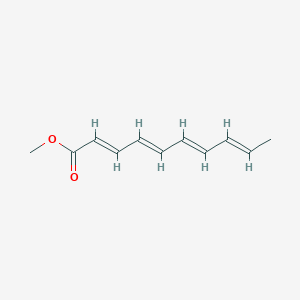

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

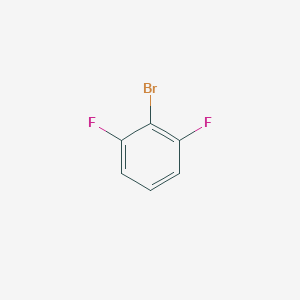

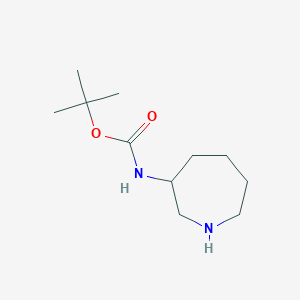

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

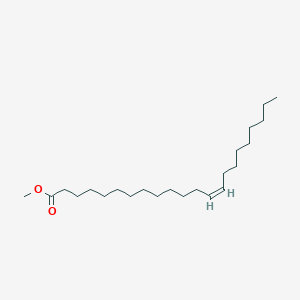

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)